2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
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Overview
Description
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S and a molecular weight of 254.77 g/mol . This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-((3,4-Dimethylcyclohexyl)oxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((3,4-Dimethylcyclohexyl)oxy)ethanol+Chlorosulfonic acid→2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different electronic properties.
Tosyl Chloride: A commonly used sulfonyl chloride in organic synthesis.
Uniqueness
2-((3,4-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is unique due to the presence of the 3,4-dimethylcyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C10H19ClO3S |
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Molecular Weight |
254.77 g/mol |
IUPAC Name |
2-(3,4-dimethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h8-10H,3-7H2,1-2H3 |
InChI Key |
UJGVIEAQHFNZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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